molecular formula C6H7NO B12981048 1-Azabicyclo[2.2.1]hept-5-en-3-one CAS No. 1227608-08-3

1-Azabicyclo[2.2.1]hept-5-en-3-one

Cat. No.: B12981048
CAS No.: 1227608-08-3
M. Wt: 109.13 g/mol
InChI Key: CUNBTXWDEPHWEU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azabicyclo[2.2.1]hept-5-en-3-one can be synthesized through several methods. One common approach involves the cyclization of 4-aminocyclopent-2-enone under acidic conditions. This reaction typically requires a strong acid like hydrochloric acid and is conducted at elevated temperatures to facilitate the formation of the bicyclic structure .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and distillation .

Chemical Reactions Analysis

Types of Reactions: 1-Azabicyclo[2.2.1]hept-5-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 1-Azabicyclo[2.2.1]hept-5-en-3-one exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The rigid bicyclic structure allows for specific binding interactions, which can inhibit or modulate the activity of these targets. This makes it a valuable scaffold in drug design and development .

Comparison with Similar Compounds

Uniqueness: 1-Azabicyclo[2.2.1]hept-5-en-3-one is unique due to its γ-lactam structure, which imparts distinct reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceuticals .

Properties

CAS No.

1227608-08-3

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

IUPAC Name

1-azabicyclo[2.2.1]hept-5-en-3-one

InChI

InChI=1S/C6H7NO/c8-6-4-7-2-1-5(6)3-7/h1-2,5H,3-4H2

InChI Key

CUNBTXWDEPHWEU-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CN1CC2=O

Origin of Product

United States

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